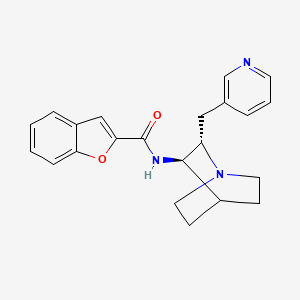
Bradanicline
概要
説明
Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). Bradanicline belongs to a new class of drugs for the treatment of central nervous system diseases and disorders.
科学的研究の応用
1. Plant Biology and Genome Evolution
Bradanicline has been indirectly associated with research in plant biology, particularly in the study of Brassica species. These species are significant in agriculture (both as vegetables and oilseeds) and serve as a model for understanding genome evolution following polyploidy. The Brassica Database (BRAD) facilitates deep mining of genome data, which is crucial for scientific research in plant biology, including the study of species like Brassica rapa (Cheng et al., 2011).
2. Hematologic Malignancies and Cancer Gene Regulation
Bradanicline has been linked to the work of James Bradner, a researcher in medicine at Harvard Medical School, who focuses on the discovery and optimization of drugs targeting cancer gene regulation. The clinical objective of his research is to deliver novel therapeutics for hematologic diseases (Bradner, 2013).
3. Anti-Ovarian Cancer Agents
Research involving Bradanicline has contributed to the identification of potential new anti-ovarian cancer agents, specifically through the study of bisbenzylisoquinoline alkaloids from Triclisia subcordata. These compounds, including cycleanine, have been shown to act through the apoptosis pathway and could be significant in developing new treatments for ovarian cancer (Uche et al., 2016).
4. Marine Environmental Protection
Bradanicline research has implications for marine environmental protection. Studies have shown that experimental activities that intentionally manipulate the marine environment can enhance knowledge of the ocean but may also have significant environmental effects. This research has legal and policy implications for marine environmental protection and marine scientific research (Verlaan, 2007).
5. Veterinary Science
In veterinary science, Bradanicline is relevant in studies assessing the impact of certain additives (like natural zeolite) on the health and nutrition of livestock. Research has examined their effects on nutrient uptake and distribution in animals, contributing to better understanding and management of animal health and nutrition (Papaioannou et al., 2002).
6. Educational Models in Science Literacy
Bradanicline research has influenced the development of innovative educational models like BRADeR, aimed at improving scientific literacy skills in students. This model emphasizes brainstorming, reading, analyzing, decision-making, and reflection, and is tested for its validity, practicality, and effectiveness in enhancing science literacy (Simamora et al., 2020).
特性
CAS番号 |
639489-84-2 |
|---|---|
製品名 |
Bradanicline |
分子式 |
C22H23N3O2 |
分子量 |
361.4 g/mol |
IUPAC名 |
N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1 |
InChIキー |
OXKRFEWMSWPKKV-GHTZIAJQSA-N |
異性体SMILES |
C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
正規SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
その他のCAS番号 |
639489-84-2 |
同義語 |
N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide TC 5619 TC-5619 TC5619 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)
![3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone](/img/structure/B1262778.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)
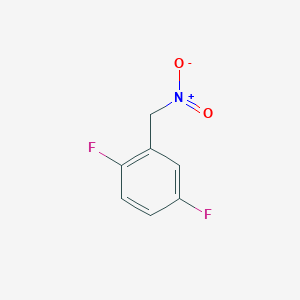
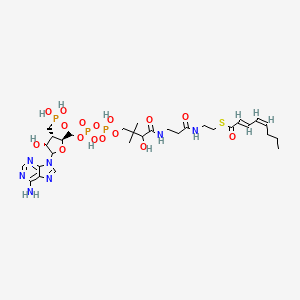
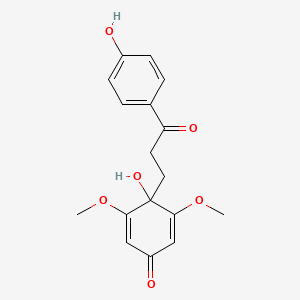
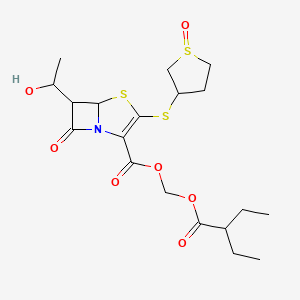


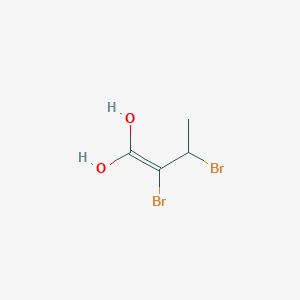
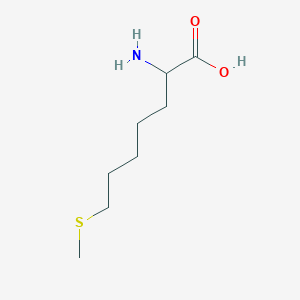
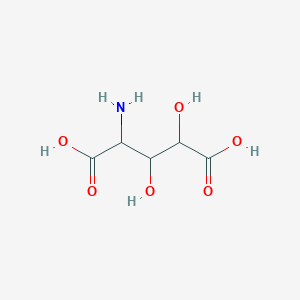
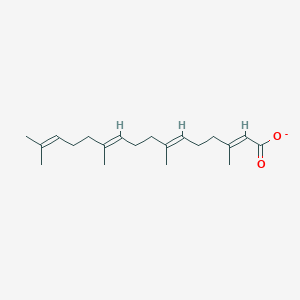
![(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol](/img/structure/B1262800.png)